5-methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
5-methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a pyridine ring, and a pyrrolidinone moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, contributing to their therapeutic effects .
Mode of Action
The pyrrolidine ring, a key structural component of the compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been known to exhibit diverse biological activities .
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .
Biochemical Analysis
Biochemical Properties
5-methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to interact with enantioselective proteins, potentially leading to different biological profiles depending on the spatial orientation of substituents . The compound’s interaction with enzymes such as cytochrome P450 can affect metabolic pathways, altering the metabolism of other compounds within the cell .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to exhibit cytotoxicity on cancerous cell lines, indicating its potential as an anticancer agent . Additionally, it affects normal cell lines differently, suggesting selective toxicity which is crucial for therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of certain metabolic pathways, thereby affecting the overall metabolic flux within the cell . The binding of the compound to specific proteins can also modulate their activity, leading to downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical analysisStudies have indicated that the compound can maintain its activity over extended periods, but degradation products may also form, potentially influencing its overall efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, indicating the need for precise dosage control in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds within the cell . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways, leading to changes in cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . The compound’s localization can influence its interactions with biomolecules and its overall efficacy in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylic acid, which undergoes a series of reactions including amide formation, pyridine ring functionalization, and incorporation of the pyrrolidinone moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
5-methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interaction with biological targets.
Industry: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, pyridine derivatives, and pyrrolidinone-containing molecules. Examples include:
- Thiophene-2-carboxamide derivatives
- Pyridine-3-carboxamide derivatives
- Pyrrolidinone-based compounds
Uniqueness
What sets 5-methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-methyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-4-5-14(22-11)16(21)18-9-12-7-13(10-17-8-12)19-6-2-3-15(19)20/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRAYODOEYNBMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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